1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium, to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxyphenylmethanone
- 2,6-Difluoro-4-methoxyphenylpropan-2-one
Uniqueness: 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its analogs .
Properties
Molecular Formula |
C9H5F5O2 |
---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O2/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
TXMKKTWCHXPBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
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